4-(3-Chlorophenyl)but-3-en-2-one
Description
Contextualization within Organic Synthesis and Chemical Diversity
α,β-Unsaturated ketones, also known as enones, are a class of organic compounds characterized by a ketone functional group conjugated to a carbon-carbon double bond. This structural arrangement results in unique electronic properties and reactivity, making them pivotal intermediates in a vast array of organic synthesis reactions. acs.org The conjugation of the carbonyl group with the alkene creates an extended π-electron system, which influences the molecule's reactivity, particularly its susceptibility to both 1,2- and 1,4-nucleophilic additions. This dual reactivity allows for the construction of complex molecular architectures and the introduction of various functional groups, contributing significantly to chemical diversity.
Chalcones, or 1,3-diaryl-2-propen-1-ones, represent a prominent subclass of α,β-unsaturated ketones. They are naturally occurring compounds that serve as precursors in the biosynthesis of flavonoids. The chalcone (B49325) scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to be readily synthesized and modified, leading to a wide range of biologically active compounds. The versatility of both general α,β-unsaturated ketones and specific chalcone analogues in reactions like Michael additions, cycloadditions, and various condensation reactions underscores their importance as building blocks in the synthesis of pharmaceuticals, natural products, and functional materials. acs.org
Significance of (Chloro)phenyl-substituted α,β-Unsaturated Ketones in Research
The introduction of a (chloro)phenyl group to the α,β-unsaturated ketone framework has been a strategic focus in chemical research, largely due to the unique properties imparted by the halogen substituent. The chlorine atom, being an electron-withdrawing group, can significantly influence the electronic environment of the entire molecule. This can enhance the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack.
Furthermore, the presence of a chloro-substituted phenyl ring is a common feature in many pharmacologically active compounds. Consequently, (chloro)phenyl-substituted α,β-unsaturated ketones are valuable intermediates in the synthesis of potential therapeutic agents. chemimpex.com Research has explored their use in developing compounds with a range of biological activities. The ability to perform various chemical transformations on these molecules allows for the creation of diverse derivatives, expanding their utility in medicinal chemistry and materials science. chemimpex.com
Structural Framework and Nomenclature Considerations for 4-(3-Chlorophenyl)but-3-en-2-one (B1353180)
The chemical compound this compound belongs to the family of α,β-unsaturated ketones. Its structure consists of a but-3-en-2-one (B6265698) backbone, which is a four-carbon chain containing a ketone at the second carbon and a double bond starting at the third carbon. This core is substituted with a 3-chlorophenyl group at the fourth carbon.
The nomenclature of this compound can be approached systematically. The base name "but-3-en-2-one" indicates the parent chain and the location of the principal functional groups. The prefix "4-(3-Chlorophenyl)" specifies the substituent and its point of attachment to the butenone chain. The "3-" in 3-chlorophenyl indicates that the chlorine atom is attached to the third carbon of the phenyl ring relative to its point of attachment to the butenone chain. The "(E)" or "(Z)" designation, when used, specifies the stereochemistry of the double bond, with the (E)-isomer generally being the more thermodynamically stable form for chalcone-like structures.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (E)-4-(3-Chlorophenyl)but-3-en-2-one |
| CAS Registry Number | 30626-02-9 |
| Molecular Formula | C₁₀H₉ClO |
| Molecular Weight | 180.631 g/mol |
| InChI | InChI=1S/C10H9ClO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-7H,1H3/b6-5+ |
| InChIKey | VWEPXSRBBXPYSM-AATRIKPKSA-N |
| SMILES | CC(=O)/C=C/c1cccc(Cl)c1 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-4-(3-chlorophenyl)but-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-7H,1H3/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEPXSRBBXPYSM-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20876244 | |
| Record name | 3-Buten-2-one,4-(3-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20876244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30626-02-9, 20766-36-3 | |
| Record name | (E)-4-(3-Chlorophenyl)-but-3-en-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030626029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Buten-2-one,4-(3-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20876244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-4-(3-Chloro-phenyl)-but-3-en-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Catalytic Approaches
Claisen-Schmidt Condensation as a Primary Synthetic Route
The Claisen-Schmidt condensation is a cornerstone in the synthesis of chalcones, including 4-(3-Chlorophenyl)but-3-en-2-one (B1353180). This reaction involves the cross-aldol condensation of an aldehyde, in this case, 3-chlorobenzaldehyde (B42229), with a ketone, acetone (B3395972), followed by dehydration to yield the α,β-unsaturated ketone. mdpi.compraxilabs.combyjus.com The reaction is typically catalyzed by either an acid or a base. researchgate.net
Optimization of Reaction Conditions and Parameters
The efficiency of the Claisen-Schmidt condensation is highly dependent on the optimization of various reaction conditions. Key parameters that are often adjusted to maximize yield and minimize reaction time include the choice of catalyst, solvent, temperature, and the molar ratio of reactants. mdpi.com
For instance, the reaction can be carried out using conventional heating methods, often requiring several hours to reach completion. The choice of solvent can also play a crucial role, with polar solvents like ethanol (B145695) being commonly employed. propulsiontechjournal.com The concentration of the reactants and the catalyst are also critical factors that are fine-tuned to drive the reaction towards the desired product.
Table 1: Conventional vs. Grinding Method for Chalcone (B49325) Synthesis
| Method | Solvent | Catalyst | Reaction Time | Yield |
|---|---|---|---|---|
| Reflux | Ethanol | KOH | Several hours | 9.2% |
| Grinding | None | KOH | 50 minutes | 32.6% |
Role of Catalysts: Base-Catalyzed (e.g., Sodium Hydroxide)
Base catalysts are frequently employed in the Claisen-Schmidt condensation. Strong bases such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are effective in deprotonating the α-carbon of the ketone (acetone), forming a reactive enolate ion. praxilabs.combyjus.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (3-chlorobenzaldehyde).
The subsequent steps involve protonation to form a β-hydroxy ketone, which then readily undergoes dehydration to yield the final chalcone product. praxilabs.com The use of a strong base like NaOH has been shown to provide quantitative yields in the absence of a solvent. The choice of base can influence the reaction rate and yield, and studies have compared the effectiveness of various bases, including NaOH, KOH, and Ca(OH)₂. acs.org
Green Chemistry Principles in Synthesis of this compound and Related Chalcones
In recent years, there has been a significant shift towards developing more environmentally friendly methods for chemical synthesis. The principles of green chemistry, which aim to reduce waste, use less hazardous substances, and improve energy efficiency, are being increasingly applied to the synthesis of chalcones like this compound. propulsiontechjournal.com
Solvent-Free Reaction Environments
One of the key tenets of green chemistry is the reduction or elimination of volatile organic solvents. To this end, solvent-free reaction conditions have been successfully applied to the Claisen-Schmidt condensation. A notable example is the use of a grinding technique, where the reactants and a solid catalyst are ground together in a mortar and pestle. This method often leads to shorter reaction times and higher yields compared to conventional solvent-based methods. For instance, the synthesis of chalcones via grinding with solid NaOH as a catalyst has been reported to give quantitative yields.
Ultrasound-Assisted Synthesis
Ultrasound irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions. mdpi.comsemanticscholar.org In the context of chalcone synthesis, ultrasound-assisted methods have been shown to be highly effective, offering significant advantages over conventional techniques. The application of ultrasound can dramatically reduce reaction times, often from hours to minutes, and improve product yields. mdpi.com This is attributed to the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, thereby enhancing the rate of the chemical reaction. propulsiontechjournal.com Ultrasound-assisted synthesis can be carried out in various media, including the use of water as a green solvent.
Table 2: Comparison of Conventional and Ultrasound-Assisted Chalcone Synthesis
| Method | Reaction Time | Yield | Reference |
|---|---|---|---|
| Conventional | 4 hours | - | mdpi.com |
| Ultrasound-Assisted | 15 minutes | Quantitative | mdpi.com |
| Ultrasound-Assisted | - | 76.7-90.4% |
Microwave-Assisted Synthesis
Microwave irradiation is another energy-efficient technique that has been widely adopted for the green synthesis of chalcones. Compared to conventional heating, microwave-assisted synthesis offers rapid heating, leading to a significant reduction in reaction times, often from hours to a few minutes. nih.gov This method has been successfully used in the Claisen-Schmidt condensation to produce various chalcone derivatives in high yields. The efficiency of microwave-assisted synthesis can be further enhanced by the use of eco-friendly catalysts. symbiosisonlinepublishing.com
Emerging Synthetic Strategies and Catalyst Development
The synthesis of chalcones, including this compound, is continually evolving, with a focus on developing more efficient, environmentally friendly, and selective catalytic methods. These emerging strategies aim to overcome the limitations of traditional acid and base catalysts, such as harsh reaction conditions, low yields, and the generation of significant waste.
Application of Nanocatalysts in Chalcone Synthesis
Nanocatalysis has emerged as a highly effective and green approach for organic synthesis, offering significant advantages over conventional homogeneous and heterogeneous catalysts. chemsynthesis.com The use of nanoparticles as catalysts in the Claisen-Schmidt condensation for chalcone synthesis has gained considerable attention due to their high efficiency, large surface area, cost-effectiveness, and reusability. chemsynthesis.com
Several types of nanocatalysts have been successfully employed for chalcone synthesis:
Zinc Oxide (ZnO) Nanoparticles : ZnO nanoparticles have been utilized as an inexpensive and efficient solid base catalyst for the Claisen-Schmidt condensation. This method often results in high yields in shorter reaction times compared to conventional methods using catalysts like potassium hydroxide. The use of ZnO nanoparticles also allows for easier workup procedures and avoids the formation of side products. A green method using ZnO nanoparticles as a catalyst and water as a solvent has been developed for the synthesis of chalcone derivatives, highlighting its environmental benefits.
Copper Ferrite (B1171679) (CuFe₂O₄) Nanoparticles : These magnetic nanoparticles have been used as effective catalysts for the condensation of various aldehydes and acetophenones to form chalcones. A key advantage of magnetic nanoparticles is their easy separation from the reaction mixture using an external magnet, which simplifies product purification and catalyst recycling.
Layered Double Hydroxide (LDH)/Graphene Nanocomposites : Nanocomposites composed of layered double hydroxides and reduced graphene oxide (rGO) have been investigated as base catalysts for chalcone synthesis. These materials provide a high surface area and a synergistic effect between the components, enhancing catalytic activity. nih.gov
Other Nanocatalyst Systems : Researchers have also explored other systems like nanorod vanadatesulfuric acid and spinel zinc ferrite nanoparticles. These catalysts have demonstrated high efficiency, often under solvent-free or microwave-irradiated conditions, which contributes to more sustainable synthetic protocols.
The table below summarizes the performance of various nanocatalysts in chalcone synthesis, illustrating the general advantages of these systems.
| Catalyst System | Reactants | Reaction Conditions | Yield (%) | Key Advantages |
| ZnO Nanoparticles | Vanillin & substituted acetophenones | Solid base catalyst | 89.6 | Inexpensive, short reaction time, high yield, easy workup. |
| CuFe₂O₄ Nanoparticles | Aldehydes & acetophenones | Claisen-Schmidt condensation | >95 | Magnetically separable, reusable, high yield. |
| LDH/rGO Nanocomposites | Benzaldehyde & acetophenone | 40 °C, 4h | Variable | High surface area, tunable basicity. nih.gov |
| Nanorod Vanadatesulfuric Acid | Substituted acetophenones & aryl-aldehydes | Solvent-free | Good to excellent | Recyclable, ecologically benign. |
Exploration of Alternative Catalytic Systems (e.g., Scandium Triflate for related polyheterocycles)
Beyond nanocatalysis, the exploration of powerful and versatile Lewis acid catalysts offers another avenue for advanced synthesis. Scandium triflate (Sc(OTf)₃) has emerged as a remarkable catalyst for a wide array of organic transformations due to its exceptional Lewis acidity, water stability, and reusability. rsc.org While not commonly used for the initial chalcone synthesis itself, its utility is prominent in the subsequent conversion of chalcones into more complex, biologically significant polyheterocycles. Chalcones are key precursors for compounds like flavanones, pyrazoles, and benzoxazines.
Key features and applications of Scandium Triflate include:
High Lewis Acidity : Scandium triflate is a highly effective Lewis acid that can activate a variety of functional groups, including carbonyls and imines, facilitating carbon-carbon bond formation. nih.govnih.gov
Water Stability : Unlike many traditional Lewis acids (e.g., AlCl₃, SnCl₄) that are readily hydrolyzed, Sc(OTf)₃ is stable and active in aqueous media, making it a more environmentally friendly "green" catalyst. rsc.org
Catalysis of Complex Reactions : Sc(OTf)₃ has been shown to efficiently catalyze tandem reactions, such as transfer hydrogenation and cyclization processes, to produce polyheterocyclic structures like benzoxazines from ortho-substituted anilines and alcohols. nih.gov It is also effective in ring-opening reactions of strained cyclic ethers and in Friedel-Crafts alkylations. rsc.orgresearchgate.net
Efficiency in Low Concentrations : The catalyst is often effective in very low concentrations (e.g., 5 mol%), and in many cases, it can be recovered and reused without significant loss of activity. researchgate.net
The catalytic power of scandium triflate in promoting reactions that form complex molecules makes it a valuable tool in medicinal chemistry. nih.gov Its ability to catalyze the transformation of precursors like chalcones into diverse heterocyclic scaffolds underscores its importance in modern synthetic strategies.
Elucidation of Reaction Mechanisms and Mechanistic Pathways
Detailed Mechanistic Analysis of Claisen-Schmidt Condensation for 4-(3-Chlorophenyl)but-3-en-2-one (B1353180) Formation
The synthesis of this compound is classically achieved through a Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation. This reaction involves the base-catalyzed condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. In this specific case, the reactants are acetone (B3395972) (which possesses α-hydrogens) and 3-chlorobenzaldehyde (B42229) (which does not).
The reaction proceeds through a series of well-defined steps:
Enolate Formation: The reaction is initiated by a base, typically a hydroxide (B78521) ion (OH⁻), which abstracts an acidic α-hydrogen from an acetone molecule. This deprotonation results in the formation of a resonance-stabilized enolate ion. organic-chemistry.org
Nucleophilic Attack: The nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of the 3-chlorobenzaldehyde molecule. This step forms a tetrahedral alkoxide intermediate. wikipedia.org
Protonation: The alkoxide intermediate is protonated by a water molecule (formed in the initial deprotonation step), yielding a β-hydroxy ketone, specifically 4-hydroxy-4-(3-chlorophenyl)butan-2-one. wikipedia.org
Dehydration: This β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) under the reaction conditions, which are often heated. wikipedia.org The formation of the α,β-unsaturated double bond is thermodynamically driven by the stability gained from conjugation with both the aromatic ring and the carbonyl group, leading to the final product, this compound. wikipedia.org
Investigation of Side Reactions and By-product Formation
While the Claisen-Schmidt condensation is generally efficient, several side reactions can occur, leading to the formation of by-products. The nature and quantity of these by-products are influenced by reaction conditions such as reactant stoichiometry, temperature, and reaction time.
Formation of 1,5-bis(3-chlorophenyl)penta-1,4-dien-3-one: A significant by-product can form if the initial product, this compound, still possesses reactive α-hydrogens and reacts with a second molecule of 3-chlorobenzaldehyde. organic-chemistry.org In this case, the methyl group of the newly formed chalcone (B49325) is deprotonated by the base to form another enolate. This enolate then attacks a second molecule of 3-chlorobenzaldehyde, and subsequent dehydration yields a dibenzylideneacetone-like analogue. Using an excess of the aldehyde component can favor the formation of this symmetrical di-adduct. organic-chemistry.org
Self-Condensation of Acetone: Acetone can undergo self-condensation to form diacetone alcohol, which can then dehydrate to mesityl oxide. However, this reaction is generally less favorable than the reaction with the more electrophilic aromatic aldehyde, especially when the aldehyde is present in sufficient concentration.
Cannizzaro Reaction: Under strongly basic conditions, aldehydes lacking α-hydrogens, like 3-chlorobenzaldehyde, can undergo a disproportionation reaction (Cannizzaro reaction) to yield the corresponding alcohol (3-chlorobenzyl alcohol) and carboxylic acid salt (3-chlorobenzoate). This is typically a minor pathway in a well-controlled Claisen-Schmidt condensation.
Table 1: Potential By-products in the Synthesis of this compound
| By-product Name | Formation Pathway |
| 1,5-bis(3-chlorophenyl)penta-1,4-dien-3-one | Reaction of this compound with a second molecule of 3-chlorobenzaldehyde |
| Mesityl Oxide | Self-condensation and subsequent dehydration of acetone |
| 3-Chlorobenzyl alcohol | Cannizzaro reaction of 3-chlorobenzaldehyde |
| Sodium 3-chlorobenzoate | Cannizzaro reaction of 3-chlorobenzaldehyde |
Mechanisms of Compound Transformation in Multicomponent Reactions (MCRs)
Chalcones and their derivatives, such as this compound, can serve as valuable building blocks in multicomponent reactions (MCRs). These reactions are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product that incorporates substantial portions of all the starting materials.
The Ugi reaction is a cornerstone of MCR chemistry, typically involving four components: an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide, to produce an α-acylamino amide. organic-chemistry.org Chalcone-like precursors, as α,β-unsaturated ketones, can function as the ketone component in this reaction.
The generalized mechanism for an Ugi reaction involving a chalcone-like precursor proceeds as follows:
Imine/Iminium Ion Formation: The amine reacts with the carbonyl group of the chalcone to form an imine (Schiff base), which exists in equilibrium with its protonated form, the iminium ion. wikipedia.orgmdpi.com
Nucleophilic Attack by Isocyanide: The nucleophilic terminal carbon of the isocyanide attacks the electrophilic iminium ion, forming a nitrilium ion intermediate. wikipedia.org
Second Nucleophilic Addition: The carboxylate anion (from the carboxylic acid component) adds to the nitrilium ion. This results in the formation of an O-acyl-isoamide intermediate. wikipedia.org
Mumm Rearrangement: This intermediate undergoes an irreversible intramolecular acyl transfer, known as the Mumm rearrangement, where the acyl group migrates from the oxygen to the nitrogen atom. wikipedia.org This step is the thermodynamic driving force for the entire reaction sequence, yielding the stable α-acylamino amide final product.
While the classic Ugi reaction involves the carbonyl group, the conjugated double bond of the chalcone can also participate in subsequent or alternative reaction pathways, leading to a diverse array of complex molecular scaffolds. The Ugi-Zhu reaction is a specific variation that often utilizes bifunctional components, such as amino acids, leading to the formation of heterocyclic structures.
Reactivity with Nucleophilic Aromatic Amines: Formation of (Z)-Enaminones
The α,β-unsaturated system in this compound is susceptible to nucleophilic attack at two primary sites: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition or Michael addition). pressbooks.pubwikipedia.org With softer nucleophiles like amines, the 1,4-conjugate addition is generally the favored pathway, leading to the formation of β-enaminones. openstax.org
The reaction with a nucleophilic aromatic amine involves the addition of the amine to the β-carbon of the chalcone. This generates a resonance-stabilized enolate intermediate. Subsequent proton transfer and tautomerization result in the formation of a β-enaminone.
The stereochemistry of the resulting enaminone is of significant interest. Primary and secondary enaminones are known to exist predominantly in the (Z)-isomeric form, stabilized by an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen. This forms a stable six-membered pseudo-ring.
Table 2: Mechanistic Steps for (Z)-Enaminone Formation
| Step | Description | Intermediate/Product |
| 1 | 1,4-Conjugate Addition | Nucleophilic attack of the aromatic amine on the β-carbon of the chalcone. |
| 2 | Enolate Formation | Formation of a resonance-stabilized enolate ion. |
| 3 | Proton Transfer/Tautomerization | Protonation of the enolate and tautomerization to the more stable enaminone form. |
| 4 | Intramolecular H-Bonding | Formation of an intramolecular hydrogen bond, favoring the (Z)-geometry. |
The choice of solvent can significantly impact the reaction rate and, notably, the stereochemical outcome of enaminone synthesis. The solvent's polarity and its ability to act as a hydrogen bond donor or acceptor play crucial roles.
Apolar Solvents: In non-polar solvents (e.g., benzene, chloroform), the (Z)-isomer of secondary enaminones is overwhelmingly favored. This is because the intramolecular hydrogen bond that stabilizes the (Z)-form is strongest in an environment that does not compete for hydrogen bonding.
Polar Solvents: In polar solvents, especially those capable of forming strong intermolecular hydrogen bonds (e.g., methanol, water), the proportion of the (E)-isomer can increase. The solvent molecules can solvate both the N-H and carbonyl groups, disrupting the internal hydrogen bond that locks the (Z)-conformation. This allows for equilibration to the sterically less hindered (E)-isomer.
Therefore, to achieve high selectivity for the thermodynamically favored (Z)-enaminone, the reaction is best performed in an apolar solvent. The reaction rate can also be influenced, with polar solvents sometimes accelerating the initial nucleophilic attack but potentially hindering the final dehydration or tautomerization steps depending on the specific mechanism.
Advanced Spectroscopic Characterization and Structural Analysis
Vibrational Spectroscopy for Molecular Structure Elucidation
Fourier Transform Infrared (FT-IR) Spectroscopy: Band Assignments and Correlational Studies
The FT-IR spectrum of chalcones, including 4-(3-chlorophenyl)but-3-en-2-one (B1353180), reveals characteristic absorption bands that correspond to specific vibrational modes within the molecule. The asymmetric and symmetric stretching vibrations of the aromatic C-H bonds are typically observed in the range of 3120-3080 cm⁻¹ and 3060-3040 cm⁻¹, respectively. fabad.org.tr The C-H stretching of the vinyl group (=C-H) appears between 3030-3010 cm⁻¹. fabad.org.tr
A crucial diagnostic peak for chalcones is the strong absorption band corresponding to the C=O (carbonyl) stretching vibration, which is influenced by the conjugation with the adjacent double bond and aromatic ring. The aliphatic C=C stretching and bending bands are also identifiable within the spectrum. The disappearance of aldehyde C-H stretching bands (around 2850 and 2750 cm⁻¹) in the spectrum of a synthesized chalcone (B49325) confirms the successful formation of the enone structure.
Table 1: Key FT-IR Vibrational Frequencies for Chalcone Structures
| Vibrational Mode | Frequency Range (cm⁻¹) |
| Aromatic C-H Asymmetric Stretching | 3120-3080 fabad.org.tr |
| Aromatic C-H Symmetric Stretching | 3060-3040 fabad.org.tr |
| Vinyl C-H Stretching | 3030-3010 fabad.org.tr |
| Carbonyl (C=O) Stretching | Varies with conjugation |
| Aliphatic C=C Stretching | ~1504 |
| Aliphatic C=C Bending | ~1026 |
This table presents typical frequency ranges for key functional groups in chalcone derivatives based on available literature.
Fourier Transform Raman (FT-Raman) Spectroscopy: Complementary Vibrational Analysis
FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. In the study of chalcones, Raman spectra are valuable for assigning vibrational modes and confirming structural details. The analysis of Raman spectra of various chalcones allows for the assignment of normal modes based on comparisons with literature data for similar molecules. This technique is particularly useful for studying the ethylenic bridge and the aromatic rings that constitute the chalcone backbone.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
NMR spectroscopy is indispensable for the definitive structural confirmation of this compound, providing detailed information about the proton and carbon framework.
Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Spectral Interpretation
The ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic protons, the vinylic protons of the enone system, and the methyl protons. The vinylic protons typically appear as doublets, and their coupling constant (J-value) is indicative of the stereochemistry of the double bond. A coupling constant in the range of 15-16.1 Hz confirms a trans configuration of the vinylic protons. fabad.org.tr The aromatic protons appear as a multiplet in the downfield region of the spectrum. rsc.org The methyl protons of the acetyl group appear as a singlet in the upfield region. rsc.org
The ¹³C NMR spectrum provides information about all the carbon atoms in the molecule. The carbonyl carbon of the ketone is characteristically found in the highly deshielded region of the spectrum, typically between δ 186.6 and 196.8 ppm. fabad.org.tryoutube.com The α- and β-carbons of the enone system give signals at distinct chemical shifts, generally between δ 116.1-128.1 and δ 136.9-145.4 ppm, respectively. fabad.org.tr The signals for the aromatic carbons are also observed in the appropriate region.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for 4-(Aryl)but-3-en-2-one Derivatives
| Nucleus | Functional Group | Chemical Shift Range (ppm) |
| ¹H | Vinylic Protons (trans) | 6.6 - 7.8 rsc.org |
| ¹H | Aromatic Protons | 7.1 - 7.6 rsc.org |
| ¹H | Methyl Protons (COCH₃) | ~2.4 rsc.org |
| ¹³C | Carbonyl Carbon (C=O) | 186.6 - 198.6 fabad.org.trrsc.org |
| ¹³C | β-Carbon (Ar-CH=) | 136.9 - 145.4 fabad.org.tr |
| ¹³C | α-Carbon (=CH-CO) | 116.1 - 128.1 fabad.org.tr |
| ¹³C | Aromatic Carbons | Varies |
| ¹³C | Methyl Carbon (COCH₃) | ~27.8 rsc.org |
This table provides approximate chemical shift ranges based on literature data for similar chalcone structures.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra and establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling interactions. sdsu.edu This is particularly useful for identifying adjacent protons, such as the coupling between the vinylic protons and the correlation between aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This allows for the direct assignment of the carbon signal for each protonated carbon in the molecule.
The stereochemistry of the double bond in this compound is typically determined to be E (trans) based on the large coupling constant between the vinylic protons observed in the ¹H NMR spectrum. fabad.org.tr
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule and the extent of conjugation. Chalcones are known to absorb light in the UV region. fabad.org.tr The UV spectrum of chalcones typically displays two main absorption bands: Band I and Band II.
X-ray Diffraction Studies for Crystal Structure Determination
X-ray diffraction (XRD) techniques are indispensable for determining the crystalline structure of solid materials. By analyzing the pattern of diffracted X-rays passing through a crystal, detailed information about the arrangement of atoms and molecules within the crystal lattice can be obtained.
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise molecular structure of a crystalline compound. This technique involves irradiating a single, well-formed crystal with an X-ray beam and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of bond lengths, bond angles, and torsional angles, providing a complete picture of the molecule's geometry and conformation.
For chalcones and their derivatives, such as this compound, SCXRD studies can reveal critical details about the planarity of the molecule and the orientation of the substituted phenyl ring relative to the enone moiety. For instance, in related thiazolidine (B150603) compounds, the conformation of the ring and the disposition of attached chlorophenyl rings were determined with high precision. In one such study, the thiazolidine ring adopted a twisted conformation, while in its oxidized form, it exhibited an envelope conformation. The dihedral angles between the chlorophenyl rings were also accurately measured. This level of detail is crucial for understanding intermolecular interactions in the solid state, which can influence physical properties like melting point and solubility.
Table 1: Representative Data from Single-Crystal X-ray Diffraction
| Parameter | Description |
|---|---|
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |
| Space Group | The space group provides a more detailed description of the symmetry elements within the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | These parameters define the size and shape of the unit cell. |
| Bond Lengths (Å) | The distances between the centers of bonded atoms. |
| Bond Angles (°) | The angles formed between three connected atoms. |
| Torsional Angles (°) | The angles between planes defined by four connected atoms, which describe the conformation of the molecule. |
Powder X-ray diffraction (PXRD) is a powerful technique used to analyze polycrystalline materials. Instead of a single crystal, a powdered sample containing a multitude of small, randomly oriented crystallites is used. The resulting diffraction pattern is a unique "fingerprint" of the crystalline phases present in the sample.
PXRD is particularly useful for:
Phase Identification: By comparing the experimental diffraction pattern to a database of known patterns, such as the International Centre for Diffraction Data (ICDD), the crystalline phases within a sample can be identified.
Purity Assessment: The presence of impurity peaks in a PXRD pattern can indicate that the sample is not a single, pure crystalline phase.
Analysis of Polymorphism: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. This is of significant importance in the pharmaceutical industry, as different polymorphs can have different physical properties.
Determination of Crystallinity: PXRD can be used to determine the degree of crystallinity in a sample, which is particularly relevant for polymers and other partially crystalline materials.
The diffraction pattern is a plot of the intensity of the diffracted X-rays versus the diffraction angle, 2θ. libretexts.org The positions and intensities of the diffraction peaks are characteristic of the crystal structure of the material. libretexts.org
Table 2: Typical Information Obtained from Powder X-ray Diffraction
| Parameter | Description |
|---|---|
| 2θ (degrees) | The angle of diffraction, which is related to the spacing between crystal lattice planes by Bragg's Law. |
| d-spacing (Å) | The distance between the planes of atoms in the crystal that give rise to the diffraction peaks. |
| Relative Intensity (%) | The intensity of each diffraction peak relative to the most intense peak in the pattern. |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.
When a molecule is introduced into the mass spectrometer, it is ionized, typically by electron ionization (EI) or other methods. This process often imparts enough energy to the molecule to cause it to break apart into smaller, charged fragments. The mass spectrometer then separates these ions based on their m/z ratio and generates a mass spectrum, which is a plot of ion intensity versus m/z.
For this compound, with a molecular formula of C10H9ClO, the expected molecular weight is approximately 180.63 g/mol . nist.gov The mass spectrum would show a molecular ion peak (M+) corresponding to this mass. Due to the presence of chlorine, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a characteristic isotopic cluster, with a peak at M+ and another at M+2 with an intensity of about one-third of the M+ peak.
The fragmentation pattern provides valuable structural information. For ketones, α-cleavage (cleavage of the bond adjacent to the carbonyl group) is a common fragmentation pathway. For aromatic ketones, a primary fragmentation is often the loss of the R group attached to the carbonyl, followed by the loss of carbon monoxide (CO). The analysis of these fragment ions helps to piece together the structure of the original molecule.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
|---|---|
| 180/182 | Molecular ion peak ([M]+) showing the characteristic isotopic pattern for a compound containing one chlorine atom. |
| 165/167 | Loss of a methyl group ([M-CH₃]+) from the molecular ion. |
| 139/141 | Loss of an acetyl group ([M-COCH₃]+) from the molecular ion. |
| 111 | Fragment corresponding to the chlorophenyl cation ([C₆H₄Cl]+). |
| 75 | Fragment corresponding to the loss of chlorine from the chlorophenyl cation ([C₆H₄]+). |
Note: This table represents predicted fragmentation patterns based on general principles of mass spectrometry and the structure of the compound. Actual experimental data would be needed for definitive confirmation.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
DFT has become a standard method for investigating the electronic structure of molecules. nih.gov Calculations are typically performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost.
The first step in computational analysis is to determine the molecule's most stable three-dimensional structure through geometry optimization. This process minimizes the energy of the molecule to find its equilibrium geometry. For 4-(3-Chlorophenyl)but-3-en-2-one (B1353180), the calculations would confirm the planarity of the α,β-unsaturated ketone moiety and the phenyl ring.
The presence of a single bond between the phenyl ring and the enone group allows for rotational conformers. Theoretical calculations can determine the most stable conformation by analyzing the potential energy surface as a function of the dihedral angle. The most stable form is typically the one that minimizes steric hindrance while maximizing electronic conjugation. Key geometric parameters such as bond lengths, bond angles, and dihedral angles are calculated for this optimized structure.
Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative) This table presents expected values based on DFT calculations of similar compounds.
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Lengths | C=O | ~1.24 Å |
| C=C (enone) | ~1.35 Å | |
| C-C (single) | ~1.47 Å | |
| C-Cl | ~1.75 Å | |
| Bond Angles | C-C-C (enone) | ~121° |
| C-C=O | ~122° | |
| C-C-Cl | ~119° | |
| Dihedral Angle | C-C-C=C | ~180° (trans) |
Vibrational Frequency Calculations and Comparison with Experimental Spectra
Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. The calculated harmonic frequencies are often scaled by an appropriate factor (e.g., 0.96) to correct for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental data.
Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or torsion of bonds. A Potential Energy Distribution (PED) analysis is used to provide a quantitative assignment for each vibrational mode. This theoretical spectrum is crucial for interpreting and assigning the peaks observed in experimental FT-IR and FT-Raman spectra. For instance, the characteristic strong absorption band of the carbonyl (C=O) group and the stretching vibrations of the aromatic ring can be precisely assigned.
Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (Illustrative)
| Assignment | Experimental FT-IR (cm⁻¹) | Calculated Wavenumber (cm⁻¹) |
| C-H stretch (aromatic) | 3100-3000 | 3085 |
| C-H stretch (methyl) | 2950-2920 | 2930 |
| C=O stretch | ~1670 | 1665 |
| C=C stretch (alkene) | ~1610 | 1605 |
| C=C stretch (aromatic) | 1590-1450 | 1575, 1470 |
| C-Cl stretch | ~780 | 775 |
Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Chemical Activity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and chemical reactivity. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. nih.gov For this compound, the HOMO is expected to be localized over the π-conjugated system, including the phenyl ring and the enone moiety, while the LUMO would also be distributed across this system. The charge transfer that occurs within the molecule is from the electron-donating regions to the electron-accepting regions, which is facilitated by the small energy gap.
Table 3: Calculated Frontier Orbital Energies (Illustrative)
| Parameter | Energy (eV) |
| HOMO | ~ -6.5 eV |
| LUMO | ~ -2.3 eV |
| Energy Gap (ΔE) | ~ 4.2 eV |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays different potential values on the electron density surface using a color spectrum.
In the MEP map of this compound, the regions of most negative potential (typically colored red) are located around the electronegative oxygen atom of the carbonyl group, indicating the preferred site for electrophilic attack. The regions of positive potential (colored blue) are generally found around the hydrogen atoms, while the green areas represent neutral potential. This analysis highlights the carbonyl oxygen as a primary center for intermolecular interactions.
Mulliken charge analysis provides a quantitative measure of the partial atomic charges on each atom in the molecule. This calculation helps in understanding the distribution of charge and identifying charge transfer within the molecule. In this compound, the carbonyl oxygen atom is expected to have a significant negative charge, while the carbonyl carbon and the adjacent carbon in the double bond would carry partial positive charges, making them susceptible to nucleophilic attack. The chlorine atom, being highly electronegative, will also carry a partial negative charge.
Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized orbitals. It examines charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these donor-acceptor interactions is a measure of their strength.
For this compound, significant delocalization effects are expected due to the conjugated system. Key interactions would include π → π* transitions within the phenyl ring and the enone system. A particularly strong interaction would be the delocalization of the lone pair electrons from the carbonyl oxygen (nO) into the antibonding π* orbitals of the adjacent C=C bond. These hyperconjugative interactions contribute significantly to the stabilization of the molecule and are indicative of the intramolecular charge transfer that defines its electronic properties. nih.gov
Table 4: Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions (Illustrative)
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| π(C=C) | π(C=O) | High |
| π(C=C)ring | π(C=C)ring | High |
| LP(O) | π(C=C) | Moderate |
| LP(Cl) | σ(C-C)ring | Low |
Calculation of Nonlinear Optical (NLO) Properties: Hyperpolarizability Values
Computational studies, particularly those employing Density Functional Theory (DFT), are pivotal in predicting the nonlinear optical (NLO) properties of organic molecules like chalcones. The key parameter in determining a molecule's NLO response is the first hyperpolarizability (β). While direct computational data for this compound is not extensively available in the reviewed literature, the NLO properties of structurally similar chalcones have been investigated, providing valuable insights.
Chalcones, in general, are recognized for their potential as NLO materials due to the presence of a delocalized π-electron system that connects a donor and an acceptor group. This donor-π-acceptor (D-π-A) like structure facilitates intramolecular charge transfer, which is a key factor for a high NLO response. The NLO properties of chalcones can be significantly influenced by the nature and position of substituent groups on the phenyl rings.
For instance, a theoretical study on 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, a chalcone (B49325) with a chlorophenyl group, demonstrated notable NLO properties. The calculation of the first static hyperpolarizability (β) for this compound indicated a significant NLO response, superior to that of the standard reference material, para-nitroaniline. Another computational study on different chalcone derivatives highlighted that the presence of electron-donating and electron-accepting groups can enhance the second-order molecular nonlinearity.
Table 1: Calculated First Hyperpolarizability (β_tot) of Representative Chalcone Derivatives
| Compound | Computational Method | Basis Set | First Hyperpolarizability (β_tot) (esu) | Reference |
| 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | DFT | Not Specified | Qualitatively reported as better than para-nitroaniline | |
| 1,3-Bis(3,4-dimethoxyphenyl)prop-2-en-1-one | DFT | Not Specified | 1.245 x 10⁻³⁰ | |
| (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one | DFT/CAM-B3LYP | 6-311+G(d) | 26.53 x 10⁻³⁰ (in water) |
Note: The data presented is for structurally related chalcone derivatives and not for this compound itself, as direct studies were not available.
Molecular Docking Studies (Focus on Interaction Mechanisms, not biological outcomes)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For chalcone derivatives, docking studies are often employed to understand their interaction mechanisms with various protein targets. While specific molecular docking studies for this compound were not found in the reviewed literature, studies on analogous chalcones provide a clear picture of their potential binding modes.
A prominent target for many chalcone derivatives is tubulin, a protein crucial for microtubule formation. researchgate.net Docking studies have shown that chalcones can bind to the colchicine (B1669291) binding site of tubulin. The interaction mechanism typically involves the A-ring of the chalcone scaffold fitting into a hydrophobic pocket of the tubulin β subunit. This hydrophobic interaction is stabilized by residues such as βC241, βL242, βL248, βA250, and βL255. Furthermore, the carbonyl group of the chalcone can form hydrogen bonds with amino acid residues in the binding site, for example, with βD251. The B-ring of the chalcone can also participate in hydrogen bonding, for instance, with αT179 and βN349.
Another common target for chalcones is the cyclooxygenase-2 (COX-2) enzyme. Molecular docking studies of various chalcone derivatives with COX-2 have revealed key interaction mechanisms. The chalcone molecule typically orients itself within the active site of COX-2, forming interactions with critical amino acid residues. For example, some chalcone derivatives have been shown to interact with key residues in the COX-2 active site, such as arginine 120 and tyrosine 355. The interactions are often a combination of hydrogen bonds and hydrophobic interactions, which stabilize the ligand-protein complex.
Table 2: Common Interaction Mechanisms of Chalcone Derivatives in Molecular Docking Studies
| Target Protein | Common Interacting Residues | Types of Interactions | Reference |
| Tubulin (Colchicine Binding Site) | βC241, βL242, βL248, βA250, βL255, βD251, αT179, βN349 | Hydrophobic interactions, Hydrogen bonds | |
| Cyclooxygenase-2 (COX-2) | Arginine 120, Tyrosine 355 | Hydrogen bonds, Hydrophobic interactions |
Note: This table summarizes general interaction mechanisms observed for various chalcone derivatives with the specified protein targets. The specific interactions of this compound may vary.
Chemical Reactivity and Derivatization Strategies
Modification of the Carbonyl Group and Enone System
The enone moiety is a key feature of 4-(3-Chlorophenyl)but-3-en-2-one (B1353180), rendering the molecule susceptible to various chemical transformations. jchemrev.com The conjugated system, consisting of a carbonyl group and a carbon-carbon double bond, creates a delocalized π-electron system that influences its reactivity. jchemrev.com The carbonyl carbon is electrophilic, while the β-carbon of the double bond is also susceptible to nucleophilic attack due to resonance, a reaction known as conjugate or Michael addition. fabad.org.tr
The electrophilic nature of the enone system is crucial for many of its reactions. The carbon-carbon double bond can be reduced to form the corresponding saturated ketone, a dihydrochalcone. This transformation alters the geometry and electronic properties of the molecule, removing the planarity of the enone system.
The carbonyl group itself can undergo a range of classic reactions. It can be reduced to a secondary alcohol, yielding an allylic alcohol. Complete reduction of both the carbonyl group and the double bond can also be achieved under specific conditions. Furthermore, the enone system can act as a dienophile in Diels-Alder reactions, leading to the formation of complex cyclic structures. fabad.org.tr
A summary of potential reactions at the enone system is presented below:
| Reaction Type | Reagent/Condition | Product Type |
|---|---|---|
| Conjugate Addition | Nucleophiles (e.g., thiols, amines, nitroalkanes) | β-substituted ketone |
| Double Bond Reduction | Catalytic Hydrogenation (e.g., H₂/Pd-C) | Dihydrochalcone (saturated ketone) |
| Carbonyl Reduction | Reducing agents (e.g., NaBH₄) | Allylic alcohol |
| Cyclization | Reagents like hydrazine (B178648), hydroxylamine (B1172632) | Heterocyclic compounds (e.g., pyrazolines, isoxazolines) |
Reactions Involving the Chlorophenyl Moiety
The 3-chlorophenyl group offers additional opportunities for derivatization. The chlorine atom, an electron-withdrawing group, influences the electronic properties of the entire molecule. While direct nucleophilic aromatic substitution of the chlorine is generally difficult, it can be achieved under harsh conditions or with highly activated systems.
A more versatile approach for modifying the chlorophenyl ring involves transition metal-catalyzed cross-coupling reactions. The carbon-chlorine bond can serve as a handle for reactions such as the Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the introduction of a wide variety of substituents at the 3-position of the phenyl ring. For instance, a Suzuki coupling reaction could replace the chlorine atom with an aryl, heteroaryl, or alkyl group. researchgate.net
Additionally, the aromatic ring can undergo electrophilic substitution reactions, such as nitration. The substitution pattern will be directed by the existing chloro- and butenone substituents. For example, nitration of chalcone (B49325) has been reported to occur at the 3'-position. orientjchem.org
Synthesis of Analogues and Derivatives of this compound
The parent compound, this compound, is typically synthesized via a Claisen-Schmidt condensation between 3-chlorobenzaldehyde (B42229) and acetone (B3395972) using a base or acid catalyst. jchemrev.comorientjchem.org This foundational reaction provides a straightforward route to the chalcone core, which can then be elaborated into a diverse range of analogues.
Monocarbonyl analogues of this compound are derivatives that retain a single carbonyl group but feature modifications elsewhere in the structure. A prominent class of such analogues is the dihydrochalcones, which are formed by the selective reduction of the α,β-double bond of the enone system. These saturated ketones lack the rigid, planar structure of the parent chalcone and have different electronic and conformational properties. For instance, 2',5'-dihydroxy-4-chloro-dihydrochalcone has been studied for its biological activities.
Chalcones are exceptionally useful precursors for the synthesis of a wide variety of heterocyclic compounds. The 1,3-dielectrophilic nature of the enone system allows for cyclization reactions with various dinucleophiles.
Common heterocyclic systems derived from chalcones include:
Pyrazoles and Pyrazolines: Reaction of chalcones with hydrazine derivatives yields pyrazolines, which can be subsequently oxidized to pyrazoles.
Isoxazoles: Cyclocondensation of chalcones with hydroxylamine hydrochloride leads to the formation of isoxazole (B147169) derivatives.
Pyrimidines: Reaction of chalcones with urea (B33335), thiourea (B124793), or guanidine (B92328) in the presence of a base is a common method for synthesizing pyrimidine (B1678525) derivatives.
Thiazines and Oxazines: Chalcones can react with thiourea or urea in the presence of a base to form thiazine (B8601807) and oxazine (B8389632) derivatives, respectively.
These reactions significantly expand the chemical diversity of compounds accessible from a chalcone starting material, embedding the core structure within various five- and six-membered heterocyclic rings.
Structure-Reactivity Relationships in Derivatization
The reactivity of this compound and its derivatives is intrinsically linked to their chemical structure. The nature and position of substituents on the aromatic rings can have a profound impact on the course and rate of chemical reactions.
The 3-chloro substituent on the phenyl ring is electron-withdrawing, which increases the electrophilicity of the β-carbon in the enone system. This makes the molecule more susceptible to Michael addition reactions compared to an unsubstituted chalcone. This electronic effect also influences the reactivity of the aromatic ring itself in electrophilic substitution reactions.
In the synthesis of heterocyclic derivatives, the substituents on the aromatic rings can affect reaction yields and even the reaction pathway. For example, the presence of electron-donating or electron-withdrawing groups can influence the rate of cyclization and the stability of intermediates.
Structure-activity relationship (SAR) studies, which correlate chemical structure with biological activity, often provide insights into chemical reactivity. For instance, studies on various chalcone derivatives have shown that the electronic properties of the substituents are critical for their biological effects, which are often mediated by their chemical reactivity towards biological nucleophiles.
Advanced Applications in Materials Science and Chemical Engineering
Utilization as Precursors for Novel Polyheterocyclic Compounds
Chalcones, including 4-(3-chlorophenyl)but-3-en-2-one (B1353180), are well-established precursors in the synthesis of a wide array of heterocyclic compounds due to their reactive α,β-unsaturated carbonyl group. nih.gov This reactivity allows for various condensation and cycloaddition reactions to form five- and six-membered rings, which are core structures in many biologically and industrially significant molecules.
The synthesis of pyrazoles, for instance, can be achieved through the reaction of chalcones with hydrazine (B178648) derivatives. researchgate.netorganic-chemistry.orgacs.org Similarly, pyrimidines can be synthesized by condensing chalcones with guanidine (B92328) nitrate (B79036) in a basic medium via a Michael addition reaction. The versatility of chalcones extends to the formation of other heterocyclic systems like isoxazoles, triazoles, and barbituric acid derivatives.
Recent research has focused on the synthesis of more complex polyheterocyclic compounds. For example, pyrido[2,3-d]pyrimidine (B1209978) derivatives have been synthesized using chalcone-like precursors. The general strategy involves the reaction of the chalcone (B49325) with a suitable nitrogen-containing reagent to construct the initial heterocyclic ring, which can then be further elaborated. The specific substitution on the phenyl ring of the chalcone, such as the chloro group in this compound, can influence the reactivity and the properties of the resulting polyheterocyclic compounds.
A notable example is the synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles. These compounds are synthesized through a multi-component reaction involving a pyrazolone (B3327878) derivative, an aldehyde, and malononitrile, showcasing the utility of chalcone-like structures in creating complex molecular architectures.
Potential as Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser. These materials are crucial for a range of applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. Organic molecules, particularly those with extended π-conjugation and donor-acceptor groups, often exhibit significant NLO properties.
Chalcones, with their characteristic donor-π-acceptor structure, have emerged as a promising class of organic NLO materials. The general structure of a chalcone allows for architectural flexibility in molecular design, ease of synthesis, and the potential for high second-harmonic generation (SHG) efficiency. The presence of an α,β-unsaturated ketone system provides a conjugated bridge that facilitates intramolecular charge transfer, a key factor for NLO activity.
Studies on various chalcone derivatives have demonstrated their potential for second- and third-order NLO applications. For instance, the NLO properties of (E)-3-(2-methoxyphenyl)-1-(2-(phenylsulfonylamine)phenyl)prop-2-en-1-one and (E)-3-(3-nitrophenyl)-1-(2-(phenylsulfonylamine)phenyl)prop-2-en-1-one have been investigated, showing good second-order NLO responses. The substitution pattern on the aromatic rings plays a crucial role in tuning the NLO properties.
While direct studies on the NLO properties of this compound are not extensively documented in the provided results, the general principles of chalcone-based NLO materials suggest its potential. The chlorine atom, being an electron-withdrawing group, can influence the electronic properties of the molecule and, consequently, its hyperpolarizability. Further research, including theoretical calculations and experimental measurements like the Z-scan technique, would be necessary to fully elucidate the NLO potential of this specific compound.
Research into Corrosion Inhibition Properties of Related Chalcones
Corrosion is a significant issue in many industries, leading to material degradation and economic losses. The use of organic inhibitors is a common strategy to protect metals from corrosion, especially in acidic environments. electrochemsci.org Chalcones have been extensively studied as effective corrosion inhibitors for various metals, including mild steel and carbon steel. electrochemsci.org
The inhibitory action of chalcones is attributed to their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. electrochemsci.orgresearchgate.net This adsorption occurs through the interaction of the π-electrons of the aromatic rings and the carbonyl group, as well as the heteroatoms (like oxygen) with the vacant d-orbitals of the metal.
Several factors influence the efficiency of chalcone-based corrosion inhibitors:
Concentration: Inhibition efficiency generally increases with the concentration of the inhibitor. electrochemsci.org
Temperature: The effect of temperature can vary, but in many cases, inhibition efficiency decreases with increasing temperature. electrochemsci.org
Molecular Structure: The presence of electron-donating or electron-withdrawing groups on the phenyl rings can significantly affect the adsorption process and, therefore, the inhibition efficiency. rsc.org
Studies on a variety of chalcone derivatives have demonstrated their effectiveness. For example, research on chalcones as corrosion inhibitors for carbon steel in 1 M HCl solution showed that these compounds act as mixed-type inhibitors and their adsorption follows the Langmuir adsorption isotherm. electrochemsci.org The surface of the protected steel has been analyzed using techniques like scanning electron microscopy (SEM) to confirm the formation of a protective film. electrochemsci.org Theoretical studies using Density Functional Theory (DFT) have also been employed to correlate the molecular structure of chalcones with their inhibition efficiency.
While specific studies on this compound as a corrosion inhibitor were not found in the search results, the extensive research on related chalcones provides a strong basis for its potential in this application. The presence of the chloro group could enhance its adsorption on metal surfaces, making it a candidate for further investigation as a corrosion inhibitor.
Role as Building Blocks in Advanced Synthetic Chemistry
The reactivity of the α,β-unsaturated ketone moiety makes this compound and other chalcones valuable building blocks in advanced synthetic chemistry. nih.gov They can participate in a variety of chemical transformations, leading to the synthesis of complex molecules with diverse functionalities.
One of the most common applications of chalcones in synthesis is their use in Michael additions. The electrophilic β-carbon of the enone system is susceptible to attack by a wide range of nucleophiles, including enolates, amines, and thiols. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
Furthermore, chalcones serve as key intermediates in the synthesis of various heterocyclic compounds, as discussed in section 7.1. The ability to form pyrazoles, pyrimidines, and other ring systems is a testament to their versatility. For instance, the reaction of chalcones with hydrazine or its derivatives leads to pyrazolines, which can be subsequently oxidized to pyrazoles. organic-chemistry.org
The Claisen-Schmidt condensation, the primary method for synthesizing chalcones, is itself a versatile reaction that allows for the introduction of a wide range of substituents on the aromatic rings. nih.gov This modularity enables chemists to fine-tune the electronic and steric properties of the chalcone, making it a suitable starting material for a specific synthetic target.
Recent advancements in synthetic methodology have further expanded the utility of chalcones. For example, they have been used in photocatalyzed reactions, demonstrating their compatibility with modern synthetic techniques. acs.org The combination of the reactive enone system with the specific substitution pattern on the phenyl ring, as in this compound, provides a powerful tool for the construction of complex molecular architectures.
Future Research Directions and Unexplored Avenues
Development of Novel Catalytic Systems for Sustainable Synthesis
The development of efficient and environmentally friendly methods for the synthesis of 4-(3-chlorophenyl)but-3-en-2-one (B1353180) is a primary research focus. Future efforts will likely concentrate on novel catalytic systems that offer high yields, selectivity, and sustainability. This includes the exploration of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, thereby reducing waste and cost. Furthermore, research into biocatalysis, utilizing enzymes to mediate the synthesis, presents an attractive green alternative to traditional chemical methods. The goal is to devise catalytic processes that operate under milder reaction conditions, use less hazardous reagents, and minimize the generation of byproducts. Recent advancements in catalysis, such as the use of iridium-NHC-phosphoramidite catalysts for other complex organic transformations, may inspire the design of new catalytic systems for chalcone (B49325) synthesis.
In-depth Studies on Excited State Properties and Photochemistry
A deeper understanding of the excited state properties and photochemical behavior of this compound is crucial for its potential application in areas such as photodynamic therapy, photoinitiators for polymerization, and optical materials. Future research will likely involve advanced spectroscopic techniques, including transient absorption spectroscopy and time-resolved fluorescence, to probe the dynamics of its excited states. Investigating how the chlorine substituent on the phenyl ring influences the electronic transitions and energy dissipation pathways will be of particular interest. These studies will provide valuable insights into the molecule's photostability and its ability to undergo specific photochemical reactions, paving the way for the rational design of new photoactive materials based on its structure.
Exploration of Solid-State Forms and Polymorphism
The solid-state properties of a compound, including its crystal structure and polymorphism, can significantly impact its physical and chemical characteristics, such as solubility, melting point, and bioavailability in pharmaceutical applications. The exploration of different solid-state forms of this compound is a largely unexplored area. Future research should focus on systematic screening for polymorphs, cocrystals, and amorphous forms. Techniques such as X-ray diffraction, differential scanning calorimetry, and vibrational spectroscopy will be instrumental in identifying and characterizing these different solid forms. Understanding the thermodynamic and kinetic relationships between different polymorphs is essential for controlling the final solid form during manufacturing and ensuring product consistency. The ability to control polymorphism can be critical in optimizing the performance of the compound in various applications.
Computational Design and Predictive Modeling for New Analogues
Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and design of new molecules with desired properties. In the context of this compound, future research will leverage these computational approaches to design and predict the properties of new analogues. By systematically modifying the chemical structure—for instance, by changing the position or nature of the substituent on the phenyl ring or altering the enone moiety—researchers can computationally screen vast libraries of virtual compounds. Quantum mechanical calculations can be used to predict electronic properties, reactivity, and spectroscopic signatures, while molecular dynamics simulations can provide insights into conformational preferences and interactions with biological targets or material surfaces. This in-silico approach can guide synthetic efforts, prioritizing the synthesis of analogues with the most promising predicted characteristics.
Investigation of Surface Interactions and Adsorption Phenomena (e.g., corrosion inhibition mechanisms)
The potential of this compound and its derivatives as corrosion inhibitors for various metals is a promising area of investigation. Future research should focus on elucidating the mechanisms of surface interaction and adsorption. This involves studying how the molecule adsorbs onto a metal surface and forms a protective layer. A combination of experimental techniques, such as electrochemical impedance spectroscopy, potentiodynamic polarization, and surface analysis methods (e.g., X-ray photoelectron spectroscopy and scanning electron microscopy), will be crucial. These experimental studies, complemented by computational modeling of the molecule's interaction with metal surfaces, will provide a detailed understanding of the corrosion inhibition mechanism. This knowledge will enable the rational design of more effective and durable corrosion inhibitors based on the this compound scaffold.
Q & A
Q. What statistical methods are appropriate for analyzing structure-activity relationship (SAR) data?
- Answer : Use multivariate analysis (e.g., PCA or PLS regression) to correlate electronic (Hammett σ), steric (Taft Es), and lipophilic (logP) parameters with biological endpoints. Validate models with leave-one-out cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
